molecular formula C19H21ClN2O2 B2853276 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol CAS No. 931961-60-3

1-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Cat. No.: B2853276
CAS No.: 931961-60-3
M. Wt: 344.84
InChI Key: DYWUHNDQYUOFJV-UHFFFAOYSA-N
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Description

1-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a complex organic compound that features a benzimidazole core substituted with a chlorophenoxyethyl group and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the chlorophenoxyethyl group: This step involves the alkylation of the benzimidazole core with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Addition of the butanol side chain: The final step involves the reaction of the intermediate with butanal under reductive amination conditions, using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and bases like potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzimidazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenoxyethyl group may enhance the compound’s binding affinity and specificity, while the butanol side chain could influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}methanol: Similar structure but with a methanol side chain instead of butanol.

    2-(4-Chlorophenoxy)ethylbenzimidazole: Lacks the butanol side chain.

    4-Chlorophenoxyethylbenzimidazole: Similar structure but without the benzimidazole core.

Uniqueness

1-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanol side chain, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

1-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-2-5-18(23)19-21-16-6-3-4-7-17(16)22(19)12-13-24-15-10-8-14(20)9-11-15/h3-4,6-11,18,23H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWUHNDQYUOFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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